molecular formula C6H8N2O3 B13220752 Methyl5-(aminomethyl)-1,3-oxazole-4-carboxylate

Methyl5-(aminomethyl)-1,3-oxazole-4-carboxylate

Cat. No.: B13220752
M. Wt: 156.14 g/mol
InChI Key: MNNIUIPOXMOTOB-UHFFFAOYSA-N
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Description

Historical Context in Heterocyclic Chemistry

The oxazole ring system, to which methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate belongs, has a rich history in heterocyclic chemistry dating back to the late 19th century. The foundational synthesis of oxazole derivatives was first reported by Emil Fischer in 1896, who developed a method for 2,5-disubstituted oxazoles involving cyanohydrins and aromatic aldehydes under acidic conditions. This discovery marked the beginning of systematic exploration of oxazole chemistry, which gained further momentum during the early 20th century with the synthesis of various substituted oxazoles and their incorporation into biologically active molecules, including antibiotics such as penicillin.

Over the decades, synthetic methodologies evolved to include milder and more efficient approaches, such as the van Leusen synthesis in 1972, which enabled the preparation of 5-substituted oxazoles via reaction of aldehydes with tosylmethyl isocyanide. These advances facilitated the exploration of oxazole derivatives in medicinal chemistry, leading to the development of numerous therapeutic agents.

Position Within the 1,3-Oxazole Derivative Family

Methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate is a member of the 1,3-oxazole derivative family, a class of five-membered heterocyclic compounds containing an oxygen atom at position 1 and a nitrogen atom at position 3 in the ring. This family is distinguished from isoxazoles, where the heteroatoms occupy adjacent positions (1 and 2).

The 1,3-oxazole scaffold is notable for its aromaticity and ability to participate in diverse chemical interactions, including hydrogen bonding and π–π stacking. These features contribute to the biological activity of many oxazole-containing natural products and synthetic molecules. The compound’s substitution pattern, with an aminomethyl group at position 5 and a methyl carboxylate at position 4, places it among functionalized oxazoles that serve as versatile building blocks in organic synthesis and pharmaceutical research.

Within the broader oxazole family, derivatives have been developed into therapeutic agents such as almoxatone, befloxatone, and cabotegravir, underscoring the pharmacological relevance of this heterocyclic system. Methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate’s functional groups confer chemical reactivity that allows it to engage in further synthetic transformations and biological interactions, positioning it as a valuable intermediate in medicinal chemistry.

Data Table: Key Properties of Methyl 5-(Aminomethyl)-1,3-Oxazole-4-Carboxylate

Property Value Notes
Molecular Formula $$ \mathrm{C7H{10}N2O3} $$ Reflects oxazole ring with substituents
Molecular Weight 158.17 g/mol Calculated from atomic weights
Density 1.3 ± 0.1 g/cm³ Measured at room temperature
Boiling Point 258.3 ± 20.0 °C at 760 mmHg Atmospheric pressure
Flash Point 110.0 ± 21.8 °C Indicates flammability
LogP -0.06 Slightly hydrophilic
Index of Refraction 1.531 Optical property

Summary of Research Findings

Research on methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate highlights its role as a synthetic intermediate in the construction of biologically active molecules. Its chemical structure allows for multiple reaction pathways, including nucleophilic substitutions and condensations, facilitated by the aminomethyl and carboxylate groups. The oxazole ring imparts aromatic stability and the potential for π–π interactions, which are significant in drug-receptor binding studies.

Investigations into the compound’s synthetic routes reveal the use of solvents such as dimethylformamide and pyridine, with purification achieved through recrystallization or chromatographic techniques to ensure high purity. The compound’s reactivity and physicochemical profile make it a subject of interest in the development of novel pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C6H8N2O3/c1-10-6(9)5-4(2-7)11-3-8-5/h3H,2,7H2,1H3

InChI Key

MNNIUIPOXMOTOB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC=N1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-(aminomethyl)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydroxylamine hydrochloride with a suitable diketone or keto-ester in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like methanol or tetrahydrofuran at elevated temperatures to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as Cu(I) or Ru(II) may be employed to improve the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions

Methyl5-(aminomethyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

    Substitution: The amino and carboxylate groups can participate in nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or acyl groups onto the oxazole ring .

Scientific Research Applications

Methyl5-(aminomethyl)-1,3-oxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl5-(aminomethyl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Features of Oxazole Derivatives
Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol)
Target Compound 5-(aminomethyl), 4-(methyl ester) NH2-CH2, COOCH3 ~170-180 (estimated)
2,2-Dimethyl-1,3-oxazole-4-carboxylate 2,2-dimethyl, 4-(methyl ester) (CH3)2, COOCH3 157.17 (calculated)
Methyl 5-methyl-1,3-oxazole-4-carboxylate 5-methyl, 4-(methyl ester) CH3, COOCH3 141.13 (calculated)
Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate 5-methyl, 2-phenyl, 4-(methyl ester) CH3, C6H5, COOCH3 217.22
Ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylate 2-hydroxy, 4-methyl, 5-(ethyl ester) OH, CH3, COOCH2CH3 171.15
Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate 5-(2-chlorophenyl), 4-(methyl ester) Cl-C6H4, COOCH3 237.64

Key Observations :

  • Aminomethyl vs.
  • Pseudoproline Derivatives (e.g., ): The 2,2-dimethyl substitution in pseudoprolines stabilizes cis-peptide conformations (63–69% cis), whereas the target compound’s aminomethyl group may favor trans conformations in peptide bonds due to steric and electronic differences .
  • Thiazole Analogs (e.g., ) : Replacement of the oxazole oxygen with sulfur (as in thiazole derivatives) introduces greater electronegativity and metabolic stability, though at the cost of altered binding affinities .

Physical and Chemical Properties

  • Solubility: The aminomethyl group in the target compound likely improves aqueous solubility compared to hydrophobic substituents like phenyl () or chlorophenyl ().
  • Stability: The hydroxy group in may render it prone to oxidation, whereas the target compound’s ester and aminomethyl groups offer balanced stability under physiological conditions.

Biological Activity

Methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate is an oxazole derivative characterized by an aminomethyl group and a carboxylate moiety. Its synthesis typically involves the reaction of appropriate precursors, which can include various amino acids and oxazole derivatives. The compound has been noted for its role as a building block in the synthesis of more complex molecules, highlighting its utility in drug development.

The biological activity of methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate is attributed to its ability to interact with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the oxazole ring may participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects such as:

  • Enzyme inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor modulation : It can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

Research has demonstrated that oxazole derivatives exhibit significant antimicrobial properties. A study reported the minimum inhibitory concentrations (MICs) of various compounds against different strains of fungi and bacteria. The following table summarizes the antimicrobial efficacy of related oxazole compounds:

CompoundMIC (µg/ml)Candida albicansCandida tropicalisAspergillus niger
111.63.23.21.6
120.83.21.60.8
Control (5-Fluorocytosine)3.23.23.21.6

These findings suggest that methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate could possess similar antimicrobial properties due to structural similarities with other effective compounds .

Neuroprotective Effects

Recent studies have investigated the neuroprotective potential of oxazole derivatives, particularly in models of neurodegenerative diseases like Parkinson's disease and Alzheimer's disease. Methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate has shown promise in modulating pathways associated with neuroinflammation and oxidative stress.

For instance, it has been observed that certain oxazole derivatives can reduce α-synuclein aggregation and enhance autophagy processes in neuronal cells, which are critical for maintaining cellular health and function . This activity suggests potential applications in treating neurodegenerative disorders.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various oxazole derivatives demonstrated their effectiveness against Candida species and Aspergillus strains, providing a basis for further exploration of methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate's antimicrobial properties.
  • Neuroprotective Research : In vitro studies indicated that methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate could potentially inhibit neurotoxic effects associated with protein aggregation in neurodegenerative diseases, suggesting avenues for therapeutic development .

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